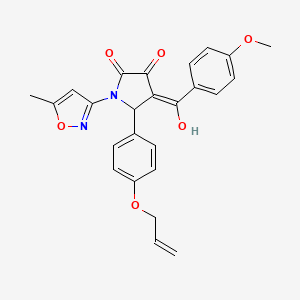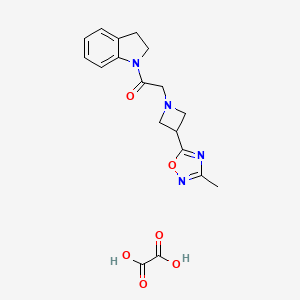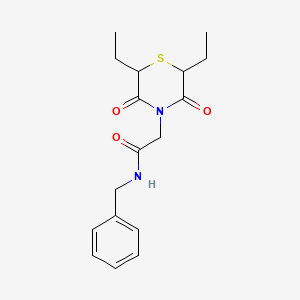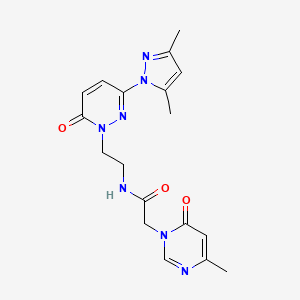![molecular formula C11H12N6O4 B2385770 5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarbohydrazide CAS No. 339279-29-7](/img/structure/B2385770.png)
5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarbohydrazide is a complex chemical compound with significant applications in various fields, such as medicinal chemistry and pharmaceutical research. Its unique structure consists of a pyrimidine ring, an isoxazole ring, and a carbohydrazide group, which give it distinctive chemical properties.
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
The compound acts as an inhibitor of PARP-1 . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival . The compound interferes with this process, resulting in genomic dysfunction and cell death .
Biochemical Pathways
The compound affects the DNA repair damage pathway by inhibiting PARP-1 . This compromises the cancer cell DNA repair mechanism, leading to genomic dysfunction and cell death .
Pharmacokinetics
It is mentioned that most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The compound shows promising activity as a potent PARP-1 inhibitor . It also exhibits high cytotoxicity against certain human cancer cell lines . The compound’s action results in genomic dysfunction and cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarbohydrazide can be approached through multi-step organic reactions.
One common method involves the reaction of 5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidine with methyl iodide to form an intermediate, which is then reacted with an isoxazole derivative under specific conditions.
Reaction Conditions: : The reactions typically require anhydrous solvents, controlled temperatures, and the use of catalysts such as palladium on carbon or other transition metal complexes.
Industrial Production Methods
Industrially, the production scales up the laboratory synthesis, employing large reactors and more efficient purification processes.
Continuous flow chemistry techniques can also be utilized to enhance the yield and purity of the compound while minimizing production time and waste.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions including oxidation, reduction, and substitution reactions.
Oxidation: : Under strong oxidizing agents like potassium permanganate, it may form various oxidized products depending on the reaction conditions.
Reduction: : Using reducing agents like lithium aluminum hydride, the nitrile group can be converted to an amine.
Substitution: : Various nucleophilic substitution reactions can occur, particularly at the cyano and pyrimidine sites.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : Nucleophiles like ammonia or primary amines under mild conditions.
Major Products
The major products vary but can include aminated derivatives, substituted pyrimidines, and oxidized isoxazole structures.
Scientific Research Applications
Chemistry
Used as a building block for synthesizing more complex molecules.
Plays a role in studying reaction mechanisms and chemical properties due to its unique structure.
Biology
Used in the synthesis of biologically active molecules that can interact with various biological targets.
Investigated for its potential role in enzyme inhibition and receptor binding.
Medicine
Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific enzymes.
Used in drug discovery research to develop novel pharmacophores.
Industry
Employed in the manufacture of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Compounds like 5-fluorouracil, 6-mercaptopurine, and azathioprine share some structural similarities with 5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarbohydrazide.
These compounds are also used in medicinal chemistry for their antineoplastic and immunosuppressive properties.
Uniqueness
The inclusion of both the pyrimidine and isoxazole rings in its structure distinguishes it from other compounds, offering unique reactivity and potential biological activity.
Its versatility in undergoing a variety of chemical reactions also makes it a valuable compound for synthetic chemists.
Now that’s a mouthful! Is there anything else you want to dive into?
Properties
IUPAC Name |
5-[(5-cyano-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O4/c1-16-10(19)6(3-12)4-17(11(16)20)5-7-2-8(15-21-7)9(18)14-13/h4,7H,2,5,13H2,1H3,(H,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAHEFRCSAPEEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN(C1=O)CC2CC(=NO2)C(=O)NN)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2385694.png)


![3,4-dimethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2385699.png)

![2,6-dichloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B2385701.png)
![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2385702.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2385703.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2,4-difluorophenyl)-N-methylacetamide](/img/structure/B2385704.png)
![N-(3-methoxyphenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2385705.png)

![8-(3-chloro-2-methylphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2385709.png)
